molecular formula C5H10N2O2 B2417348 (6S)-6-(hydroxymethyl)piperazin-2-one CAS No. 205993-34-6

(6S)-6-(hydroxymethyl)piperazin-2-one

Cat. No. B2417348
CAS RN: 205993-34-6
M. Wt: 130.147
InChI Key: AOUYCCFUYHPVGG-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-6-(hydroxymethyl)piperazin-2-one, also known as HMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. HMP is a piperazine derivative that has been found to possess a range of potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In

Mechanism of Action

The mechanism of action of (6S)-6-(hydroxymethyl)piperazin-2-one is not fully understood. However, it has been suggested that (6S)-6-(hydroxymethyl)piperazin-2-one may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of target cells.
Biochemical and Physiological Effects:
(6S)-6-(hydroxymethyl)piperazin-2-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and disrupt the cell wall of bacteria. (6S)-6-(hydroxymethyl)piperazin-2-one has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (6S)-6-(hydroxymethyl)piperazin-2-one in lab experiments is its stability and solubility in a range of solvents. (6S)-6-(hydroxymethyl)piperazin-2-one is also relatively easy to synthesize, making it an accessible compound for researchers. However, one limitation of using (6S)-6-(hydroxymethyl)piperazin-2-one is its potential toxicity, which needs to be carefully evaluated before use.

Future Directions

There are several potential future directions for the study of (6S)-6-(hydroxymethyl)piperazin-2-one. One area of interest is the development of (6S)-6-(hydroxymethyl)piperazin-2-one-based drug delivery systems for targeted drug delivery. Another potential direction is the investigation of (6S)-6-(hydroxymethyl)piperazin-2-one as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of (6S)-6-(hydroxymethyl)piperazin-2-one in the synthesis of novel materials with unique properties is an area of active research.
Conclusion:
In conclusion, (6S)-6-(hydroxymethyl)piperazin-2-one is a piperazine derivative that has a range of potential applications in various fields of scientific research. Its stability, solubility, and ease of synthesis make it an accessible compound for researchers. While its mechanism of action is not fully understood, (6S)-6-(hydroxymethyl)piperazin-2-one has been found to possess antitumor, antiviral, and antibacterial activities, as well as antioxidant and anti-inflammatory properties. The potential applications of (6S)-6-(hydroxymethyl)piperazin-2-one in drug delivery, neurodegenerative diseases, and materials science make it an exciting area of research for future exploration.

Synthesis Methods

The synthesis of (6S)-6-(hydroxymethyl)piperazin-2-one involves the reaction of piperazine with formaldehyde, followed by the reduction of the resulting intermediate using sodium borohydride. The final product is obtained after purification using column chromatography. This method has been widely used to synthesize (6S)-6-(hydroxymethyl)piperazin-2-one with high yield and purity.

Scientific Research Applications

(6S)-6-(hydroxymethyl)piperazin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antitumor, antiviral, and antibacterial activities. (6S)-6-(hydroxymethyl)piperazin-2-one has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions and other molecules.

properties

IUPAC Name

(6S)-6-(hydroxymethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-3-4-1-6-2-5(9)7-4/h4,6,8H,1-3H2,(H,7,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUYCCFUYHPVGG-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6S)-6-(hydroxymethyl)piperazin-2-one

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